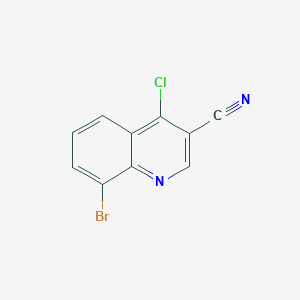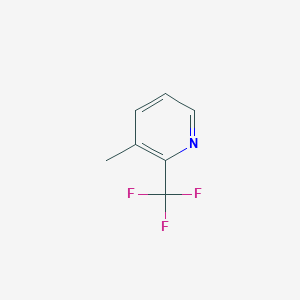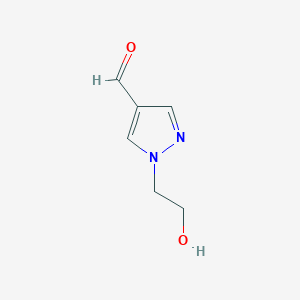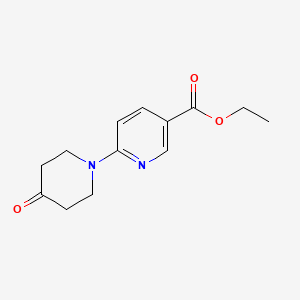
2-(3-Bromo-3-butenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-3-butenyl)benzoic acid is an organic compound with the molecular formula C11H11BrO2 It is characterized by the presence of a benzoic acid moiety substituted with a 3-bromo-3-butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-3-butenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-butenylbenzoic acid. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method utilizes a boronic acid derivative of 3-butenylbenzoic acid and a brominated benzoic acid derivative in the presence of a palladium catalyst and a base. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-3-butenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromo-3-butenyl group can be substituted with other nucleophiles, such as hydroxide (OH-), amines (NH2R), or thiols (SHR).
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Reduction Reactions: The double bond in the 3-butenyl group can be reduced to form the corresponding saturated alkyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), primary or secondary amines, and thiols. Reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of this compound.
Oxidation Reactions: Products include carboxylate derivatives of the benzoic acid moiety.
Reduction Reactions: Products include saturated alkyl derivatives of the 3-butenyl group.
Aplicaciones Científicas De Investigación
2-(3-Bromo-3-butenyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving benzoic acid derivatives.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-3-butenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoic acid moiety play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the nature of the target and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzoic acid: Similar in structure but lacks the 3-butenyl group.
2-(3-Chloro-3-butenyl)benzoic acid: Similar structure with a chlorine atom instead of bromine.
2-(3-Bromo-3-butenyl)phenylacetic acid: Similar structure with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
2-(3-Bromo-3-butenyl)benzoic acid is unique due to the presence of both the bromine atom and the 3-butenyl group, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for scientific investigations.
Propiedades
IUPAC Name |
2-(3-bromobut-3-enyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOTWVPLNFAMEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641258 |
Source


|
| Record name | 2-(3-Bromobut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732248-99-6 |
Source


|
| Record name | 2-(3-Bromobut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

